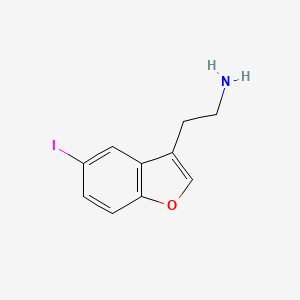

2-(5-Iodo-1-benzofuran-3-yl)ethanamine

Description

2-(5-Iodo-1-benzofuran-3-yl)ethanamine is a synthetic compound featuring a benzofuran core substituted with an iodine atom at the 5-position and an ethanamine moiety at the 3-position. This compound is primarily used in research settings, particularly in medicinal chemistry and neuropharmacology, owing to its structural resemblance to psychoactive phenethylamines and tryptamines. Its synthesis typically involves halogenation of benzofuran precursors followed by functionalization of the ethanamine side chain.

Properties

Molecular Formula |

C10H10INO |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

2-(5-iodo-1-benzofuran-3-yl)ethanamine |

InChI |

InChI=1S/C10H10INO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4,12H2 |

InChI Key |

HBIVNRFXMSRWKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CO2)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural or functional similarities with 2-(5-Iodo-1-benzofuran-3-yl)ethanamine:

25X-NBOMe Series (e.g., 25I-NBOMe)

- Core Structure : Substituted phenyl ring (vs. benzofuran in the target compound).

- Substituents : 4-Iodo, 2,5-dimethoxy groups on the phenyl ring; ethanamine side chain modified with an N-(2-methoxybenzyl) group.

- Key Differences :

- Pharmacology : 25I-NBOMe exhibits high potency (active at sub-milligram doses) but severe toxicity, including seizures and fatalities .

1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine Hydrochloride

- Core Structure : Benzofuran (same as the target compound).

- Substituents : 5-Methoxy and 2-methyl groups; hydrochloride salt form.

- The hydrochloride salt enhances aqueous solubility, unlike the freebase form of the target compound .

- Applications : Used as a research chemical for receptor-binding assays.

2-(5-Iodo-2-methyl-1H-indol-3-yl)ethanamine

- Core Structure : Indole (vs. benzofuran).

- Substituents : 5-Iodo and 2-methyl groups on the indole ring.

- Key Differences :

- Applications : Investigated as a serotonin analog in neurological studies.

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Compounds

Key Observations:

Receptor Binding :

- NBOMe compounds achieve high 5-HT2A affinity via the methoxybenzyl group , absent in the target compound.

- Benzofuran and indole cores may target distinct receptor subtypes due to heteroatom differences (O vs. N).

Toxicity : The NBOMe series’ toxicity is linked to excessive receptor activation , whereas the target compound’s simpler structure may reduce off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.